3-Bromo-1,1,1,2,2-pentafluoropropane

Overview

Description

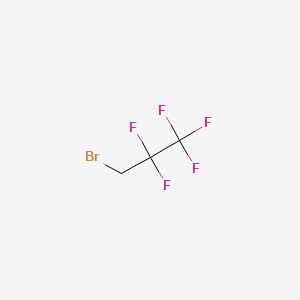

3-Bromo-1,1,1,2,2-pentafluoropropane is a halogenated hydrocarbon with the molecular formula C3H2BrF5. It is a clear, colorless liquid with a boiling point of approximately 45.2°C at 760 mmHg and a density of 1.795 g/cm³ . This compound is known for its unique chemical properties due to the presence of both bromine and fluorine atoms, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1,1,1,2,2-pentafluoropropane can be synthesized through the bromination of 1,1,1,2,2-pentafluoropropane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of bromine and the high reactivity of the fluorinated hydrocarbons. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1,1,2,2-pentafluoropropane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination reactions.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include 3-hydroxy-1,1,1,2,2-pentafluoropropane, 3-cyano-1,1,1,2,2-pentafluoropropane, and 3-amino-1,1,1,2,2-pentafluoropropane.

Elimination Reactions: The major product is 1,1,1,2,2-pentafluoropropene.

Oxidation and Reduction: Products vary depending on the specific conditions but can include alcohols, aldehydes, or carboxylic acids.

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of 3-Bromo-1,1,1,2,2-pentafluoropropane is as an intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it valuable for creating complex organic molecules.

Case Study: Synthesis of Fluorinated Compounds

A notable application is its use in synthesizing fluorinated compounds that exhibit enhanced biological activity. For instance, this compound has been utilized in the preparation of various pharmaceuticals where fluorination plays a critical role in improving drug efficacy and metabolic stability.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for developing anti-cancer agents. Studies have shown that compounds derived from this brominated fluorocarbon exhibit significant activity against various cancer cell lines.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example:

- Compound A : Synthesized from this compound showed IC50 values below 10 µM against A549 lung cancer cells.

- Compound B : Exhibited selective toxicity towards cancer cells while sparing normal cells.

Environmental Applications

The environmental impact of halogenated compounds is an area of growing concern. Research into the degradation pathways of this compound indicates its potential use in environmental remediation strategies.

Case Study: Degradation Studies

Studies have explored the photolytic degradation of this compound under UV light exposure. Results indicate that it can be effectively broken down into non-toxic products through advanced oxidation processes.

Data Tables

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | A549 (Lung) | <10 | High |

| Compound B | HeLa (Cervical) | <15 | Moderate |

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,1,2,2-pentafluoropropane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive towards nucleophiles. The compound can also undergo elimination reactions to form alkenes, with the fluorine atoms stabilizing the resulting double bond .

Comparison with Similar Compounds

Similar Compounds

- 2,2,3,3,3-Pentafluoropropyl bromide

- 1-Bromo-2,2,3,3,3-pentafluoropropane

- 3-Bromo-1,1,1,2,2-pentafluoropropane

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated and fluorinated hydrocarbons. The combination of bromine and multiple fluorine atoms makes it particularly useful in applications requiring high reactivity and stability .

Biological Activity

3-Bromo-1,1,1,2,2-pentafluoropropane (CAS Number: 422-01-5) is a halogenated organic compound with significant applications in various scientific fields. Its unique structure, characterized by a pentafluoropropane backbone with a bromine atom at the third position, leads to distinct chemical properties that are of interest in both environmental and biological studies.

- Molecular Formula : C3HBrF5

- Molecular Weight : Approximately 212.94 g/mol

- Density : 1.795 g/cm³

- Boiling Point : 45.2°C at 760 mmHg

Toxicological Studies

Research indicates that this compound exhibits low toxicity. A study involving rats exposed to high concentrations (50,000 ppm) showed only mild histopathological changes such as diffuse myocarditis and mononuclear inflammatory cell infiltration in myocardial fibers. These effects were not observed at lower concentrations (10,000 ppm), suggesting a dose-dependent response .

Table 1: Summary of Toxicological Findings

| Exposure Level (ppm) | Duration | Observed Effects |

|---|---|---|

| 50,000 | 6 hrs/day for 5 days/week | Myocarditis with inflammatory cell infiltration |

| 10,000 | Same as above | No significant pathological changes |

| Control | N/A | Normal organ histology |

Metabolic Pathways

The metabolism of this compound has been studied using rat liver microsomes. The primary metabolic pathway involves oxidation by the cytochrome P-450 enzyme system. This process generates several metabolites; however, the specific pathways and their biological implications remain under investigation .

Case Study: Cardiovascular Effects

In a controlled study examining the cardiovascular effects of halogenated hydrocarbons, rats treated with this compound exhibited alterations in cardiac function. The study highlighted the potential cardiotoxicity associated with high exposure levels and suggested further research into the mechanisms behind these effects .

Environmental Impact

As a compound with significant atmospheric interest due to its potential as a greenhouse gas substitute, understanding its biological activity is crucial for evaluating its environmental impact. Its stability and low reactivity under typical conditions make it a candidate for further studies on persistence and bioaccumulation in ecological systems .

Spectroscopic Analysis

Recent studies utilizing CP-FTMW spectroscopy have provided insights into the molecular structure and behavior of this compound. These analyses have helped elucidate the interactions between different vibrational states of the molecule and its potential reactivity under various conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromopentafluoropropane | C3HBrF5 | Simple bromo-substituted variant |

| 3-Bromo-1-chloro-1,1,1-trifluoropropane | C3HBrClF3 | Contains chlorine instead of fluorine |

| 3-Bromo-2-methyl-1-propanol | C4H9BrO | Chiral compound used in pharmaceuticals |

Q & A

Q. Basic: What experimental methods are recommended for determining the molecular structure and rotational dynamics of 3-Bromo-1,1,1,2,2-pentafluoropropane?

Answer:

Rotational spectroscopy techniques, such as chirped-pulse Fourier transform microwave (CP-FTMW) and cavity FTMW spectroscopy, are highly effective. These methods measure rotational constants (e.g., , , ) and nuclear quadrupole coupling constants to resolve the molecule’s geometry and electronic environment. For example, studies using CP-FTMW spectrometers have reported rotational constants for this compound, enabling precise structural analysis of its bromine-fluorine substituent arrangement .

Q. Basic: How can thermodynamic properties (e.g., vapor pressure, critical temperature) of this compound be experimentally derived?

Answer:

Use the Antoine equation () to model vapor pressure as a function of temperature. While direct data for the brominated compound is limited, extrapolation from analogous fluorinated propanes (e.g., 1,1,1,2,2-pentafluoropropane, HFC-245cb) is feasible. For example, NIST reports boiling points () and critical temperatures () for HFC-245cb, which can guide experimental setups for the brominated analog . Differential scanning calorimetry (DSC) is recommended for measuring enthalpy of vaporization () .

Q. Basic: What synthetic strategies are employed to produce this compound, and how are byproducts managed?

Answer:

Bromination of pre-fluorinated propane derivatives (e.g., 1,1,1,2,2-pentafluoropropane) using or under controlled conditions is a common approach. Catalytic gas-phase reactions with chromium- or aluminum-based catalysts (e.g., ) can enhance selectivity. Byproducts like 1-chloro-3,3,3-trifluoropropene are separated via fractional distillation or recycled into the reaction stream for further dehydrohalogenation .

Q. Advanced: How do catalytic systems like aluminum chlorofluoride (ACF) influence the hydrodefluorination or dehydrohalogenation of this compound?

Answer:

ACF catalysts activate C–F bonds via Lewis acid sites, promoting hydrodefluorination (HDF) or dehydrobromination. For example, ACF achieves 50–60% conversion of HFC-245fa (structurally similar) into HFO-1234ze at 280°C. Reaction parameters (temperature, catalyst pore structure) critically affect selectivity. Computational modeling of the bromine atom’s electron-withdrawing effects can further predict reaction pathways .

Q. Advanced: What computational tools are suitable for modeling the electronic structure and reactivity of this compound?

Answer:

Density functional theory (DFT) calculations using rotational constants (, , ) derived from microwave spectroscopy (e.g., , ) provide insights into bond angles, dipole moments, and charge distribution. Nuclear quadrupole coupling constants (, ) from rotational spectra refine bromine’s electronic environment in simulations .

Q. Advanced: How does bromine substitution alter the atmospheric degradation kinetics of this compound compared to non-brominated analogs?

Answer:

Bromine increases photolytic reactivity due to weaker C–Br bonds, accelerating ozone depletion potential (ODP). Laboratory studies using gas chromatography-mass spectrometry (GC-MS) can track degradation products (e.g., Br radicals, fluorinated alkenes). Computational kinetic models (e.g., Troe formalism) estimate atmospheric lifetimes by integrating UV absorption cross-sections and reaction rates with hydroxyl radicals .

Q. Advanced: What safety protocols are recommended for handling this compound given its potential toxicity?

Answer:

While direct toxicity data is limited, structural analogs (e.g., 3-bromo-1,1,2,2-tetrafluoropropane) show low acute toxicity (). Use fume hoods, NFPA-rated gloves, and real-time gas sensors (e.g., PID detectors) to monitor airborne concentrations. Toxicity studies should follow OECD guidelines, prioritizing inhalation exposure assessments and metabolite profiling .

Q. Advanced: How can reaction pathways be optimized to minimize byproduct formation during large-scale synthesis?

Answer:

Process optimization via response surface methodology (RSM) identifies critical variables (e.g., temperature, catalyst loading). For example, in HFO-1234yf production, maintaining below 1% requires precise control of fluorination reactor residence times. Recycling unreacted precursors through distillation columns improves yield and reduces waste .

Properties

IUPAC Name |

3-bromo-1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF5/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAWJXVJGNTQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195025 | |

| Record name | 3-Bromo-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-01-5 | |

| Record name | Propane, 3-bromo-1,1,1,2,2-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-1,1,2,2,2-pentafluoro-propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.